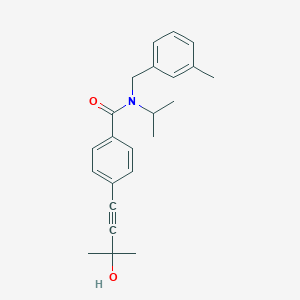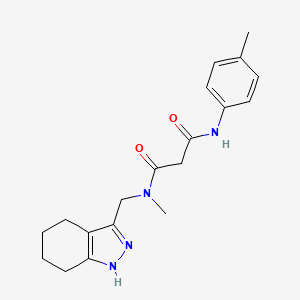![molecular formula C22H23FN2O7 B3916799 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid](/img/structure/B3916799.png)
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid
概要
説明
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by the presence of fluorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Aldol Condensation: The initial step involves the base-catalyzed aldol condensation of 4-fluoroacetophenone with 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone.
Amidation: The chalcone undergoes amidation with an appropriate amine to introduce the formamido group.
Enamination: The final step involves the enamination of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor, which could have implications in anti-inflammatory drug development.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and nonlinear optical materials.
Biological Studies: Its ability to interact with biological macromolecules is studied using techniques like NMR spectroscopy.
作用機序
The mechanism of action of 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins.
Electronic Interactions: In materials science, the compound’s electronic properties are exploited for its ability to participate in charge transfer processes.
類似化合物との比較
Similar Compounds
(2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: This compound shares the fluorophenyl group but differs in the presence of a hydroxy group instead of the trimethoxyphenyl group.
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has multiple fluorine atoms and is studied for its nonlinear optical properties.
Uniqueness
The uniqueness of 2-[(2E)-3-(4-Fluorophenyl)-2-[(3,4,5-trimethoxyphenyl)formamido]prop-2-enamido]propanoic acid lies in its combination of fluorine and trimethoxy groups, which impart distinct electronic and steric properties, making it a versatile compound for various applications.
特性
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O7/c1-12(22(28)29)24-21(27)16(9-13-5-7-15(23)8-6-13)25-20(26)14-10-17(30-2)19(32-4)18(11-14)31-3/h5-12H,1-4H3,(H,24,27)(H,25,26)(H,28,29)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRSNRTZMWHYCR-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Benzyl-1,3-benzoxazol-5-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B3916737.png)
![2-[allyl(pyridin-2-ylmethyl)amino]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B3916740.png)
![1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B3916745.png)
![N-(tricyclo[3.2.1.0~2,4~]oct-6-ylmethyl)-1-adamantanecarboxamide](/img/structure/B3916749.png)
![ethyl 3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3916759.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B3916762.png)
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B3916767.png)
![ethyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate](/img/structure/B3916775.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B3916790.png)

![methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3916805.png)
![N-[3-(methylthio)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3916823.png)
![N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3916830.png)
